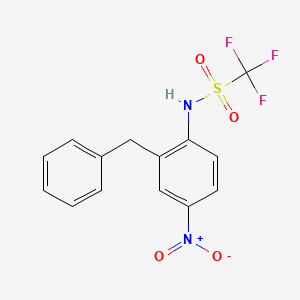
N-(2-Benzyl-4-nitrophenyl)-1,1,1-trifluoromethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Benzyl-4-nitrophenyl)-1,1,1-trifluoromethanesulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzyl group, a nitrophenyl group, and a trifluoromethanesulfonamide group. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzyl-4-nitrophenyl)-1,1,1-trifluoromethanesulfonamide typically involves multiple steps. One common method includes the nitration of benzyl phenyl ether to introduce the nitro group, followed by the introduction of the trifluoromethanesulfonamide group through a sulfonation reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing advanced equipment to maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzyl-4-nitrophenyl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, halogenated compounds, and other substituted benzyl derivatives.
Scientific Research Applications
N-(2-Benzyl-4-nitrophenyl)-1,1,1-trifluoromethanesulfonamide is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Benzyl-4-nitrophenyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with molecular targets through various pathways. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethanesulfonamide group can enhance the compound’s stability and reactivity. These interactions can lead to the modulation of biological pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-nitrophenyl ether
- N-(2-Benzyl-4-nitrophenyl)-1,1,1-trifluoromethanesulfonamide derivatives
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and stability. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
61424-27-9 |
|---|---|
Molecular Formula |
C14H11F3N2O4S |
Molecular Weight |
360.31 g/mol |
IUPAC Name |
N-(2-benzyl-4-nitrophenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C14H11F3N2O4S/c15-14(16,17)24(22,23)18-13-7-6-12(19(20)21)9-11(13)8-10-4-2-1-3-5-10/h1-7,9,18H,8H2 |
InChI Key |
MQMFXAMUUZPFCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















